Tofacitinib citrate impurity 70

Overview

Description

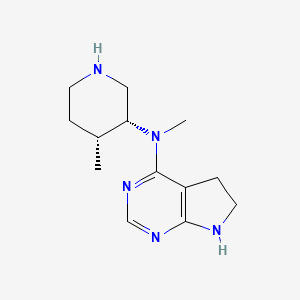

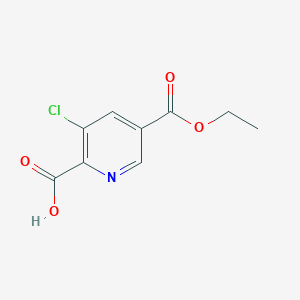

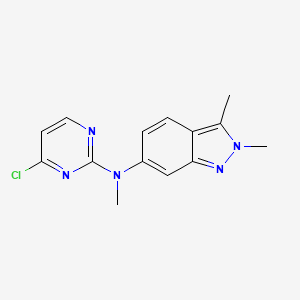

Tofacitinib citrate impurity 70 is a compound with the molecular formula C13H21N5 . It is an impurity of Tofacitinib, an oral Janus kinase (JAK) inhibitor used for treating rheumatic conditions such as rheumatoid arthritis and psoriatic arthritis .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolopyrimidine ring and a piperidine ring . The compound has a molecular weight of 247.34 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.34 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 .Scientific Research Applications

1. Synthesis Process and Impurity Identification

- Identification of Impurities in Tofacitinib Citrate : LC‐MS techniques were used for identifying and characterizing process-related substances and degradation products in tofacitinib citrate. Eleven major related substances, including impurities, were identified. The study also proposed mechanisms for the formation of these substances, essential for process monitoring and quality assurance of tofacitinib citrate (Wu et al., 2017).

2. Method Development and Production

- Industrial Synthesis of Tofacitinib Citrate : A facile method for the synthesis of tofacitinib citrate (TFC) was presented. The process included analytical methods for identification and qualification, aiming to aid in the production of TFC as an anti-COVID-19 agent (Siadati et al., 2022).

- Improved Process for Tofacitinib Citrate Preparation : The study detailed a more efficient process for preparing tofacitinib citrate, addressing quality and yield concerns and achieving a highly pure compound (Patil et al., 2014).

3. Drug Formulation and Stability

- Preformulation and Evaluation for Asthma Treatment : This study conducted preformulation research on tofacitinib citrate, examining factors affecting its solubility, stability, and solid-state characteristics. The research aimed to develop a nebulized formulation of tofacitinib citrate for treating eosinophilic asthma (Younis et al., 2019).

- Controlled Release Formulation of Tofacitinib Citrate Tablets : Utilizing the Quality by Design (QbD) approach, this research aimed to create and optimize controlled release matrix tablets of tofacitinib citrate. The study explored how various formulation variables affect drug release (Barik et al., 2021).

4. Pharmacokinetics and Metabolism

- Pharmacokinetics, Metabolism, and Clearance in Humans : This study summarized the pharmacokinetics and metabolism of tofacitinib in humans, including clearance mechanisms. It provided insights into hepatic and renal clearance, metabolic pathways, and the role of cytochrome P450 enzymes (Dowty et al., 2014).

Mechanism of Action

Target of Action

Tofacitinib Citrate Impurity 70 primarily targets Janus kinases (JAKs), a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function . The primary targets of this compound are dendritic cells, CD4(+) T-cells such as Th1 and Th17, and activated B-cells that lead to multicytokine targeting .

Mode of Action

This compound is a partial and reversible Janus kinase (JAK) inhibitor that prevents the body from responding to cytokine signals . By inhibiting JAKs, this compound prevents the phosphorylation and activation of signal transducers and activators of transcription (STATs) . This interaction with its targets results in the modulation of T-cell activation, synovitis, and structural joint damage .

Biochemical Pathways

This compound affects the JAK-STAT signaling pathway, which is involved in the transcription of cells involved in hematopoiesis and immune cell function . It suppresses several JAK-STAT pathways, with the magnitude of the inhibitory effect depending on the cytokine and cell type . The highest decrease was observed for interleukin-6 (IL-6), C-X-C motif chemokine ligand 1, matrix metalloproteinase-1, and AXIN1 .

Pharmacokinetics

Pharmacokinetic studies on this compound demonstrated its rapid absorption with a peak plasma concentration at 0.5-1 hour and a rapid elimination with a mean half-life of 2-3 hours . Clearance mechanisms for this compound are approximately 70% by hepatic metabolism and 30% via renal excretion of the parent drug . The metabolism of this compound is primarily mediated by CYP3A4 with minor contribution from CYP2C19 .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of circulating CD16/56+ natural killer cells, which was reversed in 2-6 weeks after stopping the medication . It also downregulates several proinflammatory plasma proteins that may contribute to the clinical efficacy of this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the delivery of this compound to specific inflammation sites at joints via topical route using nanoformulations helps in managing the potential adverse effects . Furthermore, this compound has been shown to correct disrupted epithelial-macrophage interaction and barrier function upon loss of PTPN2 .

Safety and Hazards

Future Directions

Tofacitinib has been recently approved by the US FDA to treat moderate to severe rheumatoid arthritis (RA). The delivery of Tofacitinib to specific inflammation sites at joints via topical route using nanoformulations helps in managing potential adverse effects . This could potentially open up new avenues for the use of Tofacitinib citrate impurity 70 in future research and applications.

Biochemical Analysis

Biochemical Properties

Tofacitinib citrate impurity 70 interacts with several enzymes, proteins, and other biomolecules. The metabolism of Tofacitinib is primarily mediated by CYP3A4 with minor contribution from CYP2C19 . In vitro metabolic studies have identified hydroxy, dihydroxy, and glucuronide of the dihydroxy tofacitinib as the major metabolites .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, the use of Tofacitinib resulted in the reduction of circulating CD16/56+ natural killer cells, which was reversed in 2−6 weeks after stopping the medication .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been identified as a concentration-, time-, and NADPH-dependent irreversible inhibitor of CYP3A4 . It also forms both aldehyde and epoxide intermediates during the metabolic process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Forced degradation studies indicated the specificity of method and showed stability-indicating potential for tofacitinib peak .

Metabolic Pathways

This compound is involved in several metabolic pathways. Clearance mechanisms for Tofacitinib are approximately 70% by hepatic metabolism and 30% via renal excretion of the parent drug . The metabolism of Tofacitinib is primarily mediated by CYP3A4 with minor contribution from CYP2C19 .

Properties

IUPAC Name |

N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h8-9,11,14H,3-7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYKLGBHPZPMJQ-KOLCDFICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1N(C)C2=NC=NC3=C2CCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2CCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

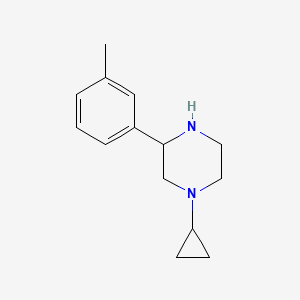

![4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428446.png)

![4-[3-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride](/img/structure/B1428454.png)

![Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate](/img/structure/B1428461.png)